molecular formula C22H32BrNO5 B1681908 溴化索非溴铵 CAS No. 1628106-94-4

溴化索非溴铵

货号 B1681908
CAS 编号: 1628106-94-4
分子量: 470.4 g/mol
InChI 键: FIAFMTCUJCWADZ-NRQRHMLOSA-M
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Sofpironium bromide, also known as BBI-4000, is a drug used to treat hyperhidrosis (excessive sweating). It was approved in Japan in 2020 as a 5% gel for the treatment of primary axillary hyperhidrosis (PAH) . It is an anticholinergic agent that reduces sweating by inhibiting M3 muscarinic receptors in eccrine glands .


Synthesis Analysis

The synthesis of Sofpironium Bromide involves coupling acid 106 and alcohol 109 to form ester 110 using CDI. Alkylation with methyl bromoacetate furnishes sofpironium bromide, which is isolated as a crystalline solid existing as several interchangeable crystalline forms .


Molecular Structure Analysis

The molecular formula of Sofpironium bromide is C22H32BrNO5 . Its average mass is 470.397 Da and its monoisotopic mass is 469.146393 Da .


Chemical Reactions Analysis

Sofpironium bromide is a retrometabolically-designed drug based on glycopyrronium bromide . This means it has been designed to exert the desired effects at the site of administration, after which it is quickly converted into an inactive non-toxic metabolite upon entering systemic circulation .


Physical And Chemical Properties Analysis

Sofpironium bromide is a solid with a molecular weight of 470.4 . It is slightly soluble in DMSO at 100 mg/mL (ultrasonic) .

科学研究应用

1. 开发并批准用于多汗症

溴化索非溴铵由 Bodor Laboratories 开发,并授权给 Brickell Biotech,是一种局部抗胆碱能药物,专为治疗多汗症而设计。它通过抑制施用部位小汗腺中的 M3 毒蕈碱受体发挥作用,有效减少出汗。2020 年,溴化索非溴铵凝胶 5% 在日本首次获准用于治疗原发性腋窝多汗症 (PAH),目前在美国针对 15% 凝胶制剂进行临床研究 (Paik, 2020).

2. III 期临床试验

在日本进行的一项多中心、随机、双盲、安慰剂对照的 III 期研究测试了 5% 溴化索非溴铵凝胶对原发性腋窝多汗症患者的疗效和安全性。这项涉及 281 名患者的研究表明,多汗症疾病严重程度评分显着改善,汗液分泌减少,证实了溴化索非溴铵的疗效 (Yokozeki et al., 2021).

3. 长期疗效和安全性

一项为期 52 周的开放标签研究评估了溴化索非溴铵对日本原发性腋窝多汗症患者的长期安全性和疗效。研究表明,溴化索非溴铵的疗效在一年内保持,没有观察到新的安全风险 (Fujimoto et al., 2021).

4. 早期疗效评估

一项探索性观察研究评估了溴化索非溴铵在治疗原发性腋窝多汗症中的早期疗效。研究发现,仅一周的治疗后,多汗症疾病严重程度量表评分显着改善,突出了溴化索非溴铵治疗效果的快速发作 (Fujimoto et al., 2022).

5. II 期临床试验

一项 II 期、随机、对照、双盲研究调查了不同剂量的溴化索非溴铵凝胶用于腋窝多汗症治疗。结果表明,在各种剂量下多汗症严重程度均有意义地降低,并且具有可接受的安全概况 (Kirsch et al., 2020).

6. 用于治疗氯氮平引起的流涎过多

研究了溴化索非溴铵凝胶对治疗治疗抵抗性精神分裂症患者氯氮平引起的流涎过多的疗效。一项双盲、对照交叉研究表明唾液量显着减少,表明溴化索非溴铵除了用于多汗症之外还有潜在的应用 (Amano et al., 2023).

7. 儿科应用

在儿科皮肤病学会年会上提出的一项研究评估了溴化索非溴铵凝胶对儿童和青少年原发性腋窝多汗症的长期安全性和疗效。研究表明,溴化索非溴铵在儿科人群中耐受性良好,大多数受试者都经历了具有临床意义的改善 (Chadha et al., 2020).

8. 逆代谢药物设计

溴化索非溴铵是皮肤病学中逆代谢药物设计的显着例子。这种设计允许在活性后快速水解失活,最大程度地减少与传统抗胆碱能药物相关的副作用。其在 II 期和 III 期试验中的疗效和安全性突出了这种药物设计方法的实用性 (Armstrong et al., 2022).

9. 概述和专家意见

对溴化索非溴铵的药物特性、临床试验数据和治疗原发性腋窝多汗症的潜力进行了全面概述,突出了其逆代谢设计优势和由于其非油腻凝胶制剂而受到欢迎 (Gregoriou et al., 2021).

安全和危害

Sofpironium bromide gel was generally well-tolerated over 48 weeks of treatment in patients nine years or older with primary axillary hyperhidrosis . The majority of side effects were mild or moderate in severity and transient in nature . The most common treatment-related adverse events reported were blurred vision, dry mouth, pruritis, pain, dermatitis, erythema, irritation, mydriasis, and urinary retention .

属性

IUPAC Name

[(3R)-1-(2-ethoxy-2-oxoethyl)-1-methylpyrrolidin-1-ium-3-yl] (2R)-2-cyclopentyl-2-hydroxy-2-phenylacetate;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32NO5.BrH/c1-3-27-20(24)16-23(2)14-13-19(15-23)28-21(25)22(26,18-11-7-8-12-18)17-9-5-4-6-10-17;/h4-6,9-10,18-19,26H,3,7-8,11-16H2,1-2H3;1H/q+1;/p-1/t19-,22+,23?;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIAFMTCUJCWADZ-JOFREBOKSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C[N+]1(CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[N+]1(CC[C@H](C1)OC(=O)[C@@](C2CCCC2)(C3=CC=CC=C3)O)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32BrNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sofpironium bromide

CAS RN

1628106-94-4
Record name Sofpironium bromide [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1628106944
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SOFPIRONIUM BROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7B2Y1932XU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sofpironium bromide
Reactant of Route 2
Reactant of Route 2
Sofpironium bromide
Reactant of Route 3
Reactant of Route 3
Sofpironium bromide
Reactant of Route 4
Reactant of Route 4
Sofpironium bromide
Reactant of Route 5
Reactant of Route 5
Sofpironium bromide
Reactant of Route 6
Reactant of Route 6
Sofpironium bromide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。